molecular formula C11H10BrNO2 B1426998 methyl 4-bromo-1-methyl-1H-indole-6-carboxylate CAS No. 1246867-53-7

methyl 4-bromo-1-methyl-1H-indole-6-carboxylate

Cat. No. B1426998
M. Wt: 268.11 g/mol
InChI Key: PUACGERBUGWNBK-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance and has a molecular weight of 254.08 .


Molecular Structure Analysis

The InChI code for “methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is a solid substance . It has a molecular weight of 254.08 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.19, indicating its lipophilicity .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of Application : Indole derivatives are used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested for their biological activity .
  • Results or Outcomes : Indole derivatives have shown various biologically vital properties. They have been found to be effective in treating a range of conditions, demonstrating their potential as therapeutic agents .

Antiviral Agents

  • Scientific Field : Virology .
  • Summary of Application : Certain indole derivatives have been reported as antiviral agents .
  • Methods of Application : These compounds are synthesized and then tested for their antiviral activity. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Results or Outcomes : This compound showed an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if swallowed, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

methyl 4-bromo-1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(12)5-7(6-10(8)13)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUACGERBUGWNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-methyl-1H-indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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